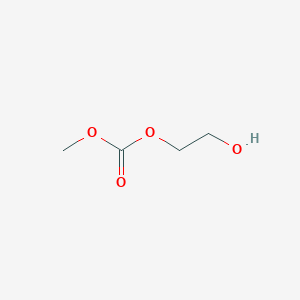

2-hydroxyethyl Methyl Carbonate

CAS No.: 106729-72-0

Cat. No.: VC8172238

Molecular Formula: C4H8O4

Molecular Weight: 120.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106729-72-0 |

|---|---|

| Molecular Formula | C4H8O4 |

| Molecular Weight | 120.1 g/mol |

| IUPAC Name | 2-hydroxyethyl methyl carbonate |

| Standard InChI | InChI=1S/C4H8O4/c1-7-4(6)8-3-2-5/h5H,2-3H2,1H3 |

| Standard InChI Key | JJRXNONHGBNFSK-UHFFFAOYSA-N |

| SMILES | COC(=O)OCCO |

| Canonical SMILES | COC(=O)OCCO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

HEMC’s structure consists of a central carbonate group () bonded to a methyl group () and a 2-hydroxyethyl chain (). The IUPAC name, 2-hydroxyethyl methyl carbonate, reflects this arrangement . The SMILES notation further delineates the connectivity: a methyl oxygen () connects to a carbonyl group (), which is esterified to an oxygen-linked ethylene glycol unit () .

Key Structural Features:

-

Polar Surface Area (PSA): 55.8 Ų, indicating moderate polarity due to the hydroxyl and carbonate groups .

-

Hydrogen Bonding: One donor (hydroxyl group) and four acceptors (carbonyl and ether oxygens), influencing solubility and intermolecular interactions .

Spectroscopic and Computational Data

Computational analyses reveal a XLogP3 value of -0.2, suggesting limited lipophilicity and preferential solubility in polar solvents . The molecule’s rotatable bond count of 4 (associated with the ethylene glycol and carbonate linkages) implies conformational flexibility, which may affect its reactivity in catalytic processes .

Synthesis and Reaction Mechanisms

Transesterification Routes

HEMC is predominantly synthesized via transesterification of ethylene carbonate with methanol. This method, detailed in patents by Mitsubishi Chemical Corporation and ExxonMobil, involves nucleophilic attack by methanol on the cyclic carbonate, yielding HEMC and liberating ethylene glycol as a byproduct.

Reaction Equation:

Catalysts: Zeolitic imidazole frameworks (ZIFs) and basic catalysts (e.g., KCO) enhance reaction rates by stabilizing transition states . For instance, ZIF-67 achieved an 83.39% yield in analogous ethyl methyl carbonate synthesis under optimized conditions (100°C, 24 h) .

Kinetic and Process Optimization

Key parameters influencing HEMC synthesis include:

-

Temperature: Elevated temperatures (80–120°C) favor equilibrium shifts toward product formation .

-

Catalyst Loading: 2 wt.% ZIF-67 maximizes yield while minimizing side reactions like hydrolysis .

-

Solvent-Free Conditions: Patents emphasize solvent-free systems to reduce purification costs and environmental impact .

Physicochemical Properties

Thermal Stability

While explicit data on HEMC’s melting and boiling points are scarce, analogous carbonates (e.g., ethyl methyl carbonate) exhibit boiling points near 90–100°C . The hydroxyethyl group likely increases polarity and boiling point relative to non-hydroxylated analogs.

Solubility and Reactivity

HEMC’s solubility profile aligns with its polarity:

-

Polar Solvents: Miscible with water, methanol, and ethanol due to hydrogen bonding .

-

Nonpolar Solvents: Limited solubility in hydrocarbons like hexane .

The electrophilic carbonyl carbon renders HEMC susceptible to nucleophilic attack, enabling its use in alkylation and polymerization reactions.

Industrial and Research Applications

Polymer Chemistry

HEMC serves as a monomer in polycarbonate synthesis. Its hydroxyl group facilitates step-growth polymerization with diacids or diisocyanates, yielding polymers with tunable mechanical properties. Mitsubishi’s patents highlight its utility in producing biodegradable plastics with enhanced thermal stability .

Electrolyte Additives

In lithium-ion batteries, HEMMethyl carbonate derivatives improve electrolyte conductivity and electrode stability. The hydroxyl group enhances lithium salt dissociation, boosting ionic mobility.

Pharmaceutical Intermediates

HEMC’s carbonate group is a precursor for prodrugs and controlled-release formulations. Functionalization via hydrolysis or aminolysis introduces bioactive moieties, as demonstrated in recent drug candidate syntheses .

Future Directions

Green Synthesis Pathways

Research into enzymatic catalysis and continuous-flow reactors aims to reduce energy consumption and waste generation. Immobilized lipases show promise for HEMC synthesis under mild conditions.

Advanced Material Design

Functionalizing HEMC with photoactive groups (e.g., azobenzene) could enable light-responsive polymers for smart coatings or drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume